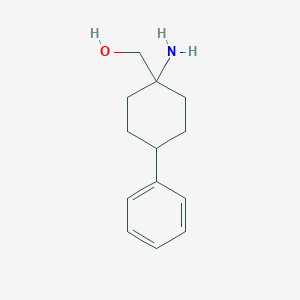

(1-amino-4-phenylcyclohexyl)methanol

Description

BenchChem offers high-quality (1-amino-4-phenylcyclohexyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-amino-4-phenylcyclohexyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-amino-4-phenylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-13(10-15)8-6-12(7-9-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNUQHXUCXOFBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-Amino-4-phenylcyclohexyl)methanol: Structural Analysis and Synthetic Utility

This in-depth technical guide provides a comprehensive analysis of (1-amino-4-phenylcyclohexyl)methanol , a specialized conformationally restricted amino alcohol scaffold used in medicinal chemistry and peptide mimetic design.

Executive Summary

(1-Amino-4-phenylcyclohexyl)methanol (CAS: 1179716-98-3) is a geminally disubstituted cyclohexane derivative featuring a primary amine and a hydroxymethyl group at the C1 position, with a phenyl group at the C4 position. This molecule serves as a critical conformationally restricted scaffold in drug discovery. By locking the spatial arrangement of the amino and phenyl groups, it mimics specific bioactive conformations of phenylalanine and other aromatic amino acids. It is particularly prominent in the development of Melanocortin-4 Receptor (hMC4R) agonists , where rigid templates are required to achieve high selectivity and potency.

Chemical Structure and Stereochemistry[1]

The pharmacological value of this compound stems from its rigid cyclohexane core, which dictates the vector orientation of its functional groups.

Conformational Analysis

The cyclohexane ring exists predominantly in a chair conformation .

-

C4 Position (Phenyl Group): The bulky phenyl group acts as a "conformation anchor." To minimize 1,3-diaxial interactions, the phenyl group occupies the equatorial position. This locks the ring flipping mechanism, creating a stable template.

-

C1 Position (Gem-Disubstitution): The C1 carbon holds both the amino (

) and hydroxymethyl (-

Isomerism: Two diastereomers exist based on the relative orientation of the C1 substituents to the C4-phenyl group:

-

Trans-isomer: The amine is trans to the phenyl group.

-

Cis-isomer: The amine is cis to the phenyl group.

-

-

Synthetic Bias: The Bucherer-Bergs synthesis (standard route) typically favors the formation of the isomer where the amino group is equatorial (thermodynamic control), placing it trans to the equatorial phenyl group.

-

Structural Diagram (Graphviz)

The following diagram illustrates the spatial logic and functional domains of the molecule.

Caption: Structural decomposition of (1-amino-4-phenylcyclohexyl)methanol showing the locking role of the C4-phenyl group and the dual-functionalized C1 center.

Physicochemical Properties[2][3][4]

The compound exhibits amphiphilic character due to the lipophilic phenyl-cyclohexyl tail and the polar amino-alcohol head.

| Property | Value / Description | Note |

| CAS Number | 1179716-98-3 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 205.30 g/mol | |

| Physical State | White to off-white solid | |

| Solubility | DMSO, Methanol, Ethanol | Poor water solubility (neutral pH) |

| LogP (Calculated) | ~2.13 | Moderate lipophilicity |

| pKa (Amine) | ~9.5 - 10.5 | Typical for primary alkyl amines |

| pKa (Alcohol) | ~16 | Typical for primary alcohols |

| H-Bond Donors | 2 ( | |

| H-Bond Acceptors | 2 ( |

Synthesis and Manufacturing

The synthesis of (1-amino-4-phenylcyclohexyl)methanol is a multi-step process starting from 4-phenylcyclohexanone. The standard industrial route employs the Bucherer-Bergs reaction followed by reduction.

Synthetic Pathway

-

Hydantoin Formation: 4-Phenylcyclohexanone reacts with potassium cyanide (KCN) and ammonium carbonate

to form the spiro-hydantoin intermediate. This step establishes the C1 quaternary center. -

Hydrolysis: The hydantoin ring is opened using a strong base (e.g.,

or -

Reduction: The carboxylic acid is reduced to the primary alcohol using Lithium Aluminum Hydride (

) or Borane-Dimethyl Sulfide (

Detailed Protocol (Reduction Step)

Note: This protocol describes the final reduction step, which is critical for obtaining the alcohol.

Reagents:

-

1-Amino-4-phenylcyclohexanecarboxylic acid (1.0 eq)[1]

-

Lithium Aluminum Hydride (

) (2.5 eq) -

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.

-

Solubilization: Suspend

in anhydrous THF at 0°C. -

Addition: Slowly add the amino acid precursor (solid or THF slurry) to the

suspension. Caution: Exothermic gas evolution ( -

Reflux: Warm to room temperature, then reflux for 4–12 hours to ensure complete reduction of the carboxylate.

-

Quench: Cool to 0°C. Perform Fieser workup (add

mL water, -

Isolation: Filter the aluminum salts. Dry the filtrate over

and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM/MeOH/NH3).

Synthesis Flowchart (Graphviz)

Caption: Step-by-step synthetic pathway from the ketone precursor to the final amino alcohol.

Applications in Drug Development

Peptide Mimetics (hMC4R Agonists)

This scaffold is extensively used to replace natural amino acids (like phenylalanine or arginine) in peptide chains.

-

Mechanism: In linear peptides, flexible side chains can adopt multiple conformations, reducing binding specificity. Replacing a residue with (1-amino-4-phenylcyclohexyl)methanol locks the distance between the peptide backbone (via the amine) and the aromatic interaction site (the phenyl group).

-

Outcome: This modification often leads to increased potency at the human Melanocortin-4 Receptor (hMC4R) , a key target for obesity treatment, by reducing the entropic penalty of binding.

Building Block for Heterocycles

The 1,2-amino alcohol motif is a precursor for:

-

Oxazolidinones: Formed via reaction with phosgene or CDI (Cyclic carbamates).

-

Aziridines: Formed via cyclization, useful for alkylating agents.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are expected:

-

1H NMR (DMSO-d6, 400 MHz):

- 7.15–7.35 (m, 5H, Phenyl).

-

3.20–3.40 (s, 2H,

- 2.40–2.60 (m, 1H, C4-H).

- 1.40–1.90 (m, 8H, Cyclohexane ring protons).

-

Mass Spectrometry (ESI+):

- peak at 206.15 m/z .

-

IR Spectroscopy:

-

Broad band ~3300–3400

(O-H and N-H stretch). -

Sharp peaks ~2900

(Aliphatic C-H). -

Peaks ~1600, 1500

(Aromatic C=C).

-

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to

(carbamate formation), and the alcohol can oxidize if exposed to strong oxidants. -

PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

-

PubChem. (n.d.).[1] 1-Amino-4-phenylcyclohexane-1-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2025). Discovery of 1-Amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human Melanocortin-4 and -1 Receptors. Retrieved from [Link]

Sources

Technical Guide: Synthesis Pathways for (1-amino-4-phenylcyclohexyl)methanol

Executive Summary

This technical guide details the synthesis of (1-amino-4-phenylcyclohexyl)methanol (CAS: 1179716-98-3), a privileged scaffold in medicinal chemistry often associated with sigma receptor ligands, NMDA antagonists, and opioid analgesic research.

The synthesis hinges on the construction of the quaternary carbon center at the 1-position of the cyclohexane ring. This guide delineates two distinct stereodivergent pathways starting from 4-phenylcyclohexanone :

-

The Bucherer-Bergs Route: Thermodynamically controlled, favoring the cis-isomer (amino group axial).

-

The Strecker Route: Kinetically controlled, favoring the trans-isomer (amino group equatorial).

Retrosynthetic Analysis

The target molecule contains a 1,1-disubstituted cyclohexane ring (gem-disubstituted) with an amino group and a hydroxymethyl group. The most logical disconnection is the reduction of the corresponding

Figure 1: Retrosynthetic tree illustrating the divergence to the common ketone precursor.

Stereochemical Control: The Core Challenge

The 4-phenyl group acts as a "conformation lock," residing exclusively in the equatorial position to minimize 1,3-diaxial interactions. This locks the cyclohexane ring, making the stereochemical outcome of the reaction at C1 critical.

| Parameter | Bucherer-Bergs Route | Strecker Route |

| Control Type | Thermodynamic | Kinetic |

| Intermediate | Spiro-hydantoin | Amino Nitrile |

| Major Isomer | Cis (Amino Axial / Ph Equatorial) | Trans (Amino Equatorial / Ph Equatorial) |

| Mechanism | Reversible formation of hydantoin equilibrates to the most stable product (Carboxyl group equatorial). | Irreversible addition of cyanide from the less hindered axial face. |

Pathway A: The Bucherer-Bergs Route (Cis-Selective)

This is the preferred industrial route for generating the cis-amino acid isomer (where the amino group is cis to the phenyl group, i.e., axial).

Step 1: Formation of the Spiro-hydantoin

Reagents: 4-Phenylcyclohexanone, Ammonium Carbonate, Potassium Cyanide, Ethanol/Water (1:1).

-

Preparation: Dissolve 4-phenylcyclohexanone (1.0 eq) in 50% EtOH/H2O.

-

Addition: Add (NH4)2CO3 (3.0 eq) and KCN (1.2 eq).

-

Reaction: Heat to 55-60°C for 4-12 hours. The reaction mixture will thicken as the hydantoin precipitates.

-

Workup: Cool to 0°C. Filter the white precipitate. Wash with cold water and diethyl ether to remove unreacted ketone.

-

Yield: Typically 75-85%.

Step 2: Hydrolysis to Amino Acid

Reagents: NaOH (aq) or Ba(OH)2, reflux.

-

Suspend the hydantoin in 3M NaOH (excess).

-

Reflux for 24-48 hours. (Hydantoins are stable; rigorous conditions are required).

-

Neutralize with HCl to pH ~6 (isoelectric point).

-

The amino acid precipitates. Recrystallize from H2O/MeOH to isolate pure cis-1-amino-4-phenylcyclohexanecarboxylic acid .

Step 3: Reduction to Amino Alcohol

Reagents: Lithium Aluminum Hydride (LiAlH4), Dry THF.

-

Setup: Under N2 atmosphere, suspend LiAlH4 (2.5 eq) in dry THF.

-

Addition: Add the solid amino acid (or its methyl ester) in portions at 0°C.

-

Reflux: Heat to reflux for 12-18 hours to ensure complete reduction of the carboxylate.

-

Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O).

-

Purification: Filter salts, dry organic layer, and concentrate. The amino alcohol often crystallizes upon standing or can be converted to the HCl salt for storage.

Pathway B: The Strecker Route (Trans-Selective)

This route is used when the trans-isomer (amino group equatorial) is desired.

Step 1: Formation of Amino Nitrile

Reagents: 4-Phenylcyclohexanone, NH4Cl, KCN, Methanol/Ammonia.

-

Saturation: Saturate a solution of ketone in MeOH with ammonia gas.

-

Addition: Add NH4Cl and KCN. Stir at room temperature for 24 hours.

-

Mechanism: Cyanide attacks the imine from the axial direction (kinetic preference), placing the nitrile group axial and the amino group equatorial.

Step 2: Acid Hydrolysis

Reagents: Conc. HCl or H2SO4.

-

Dissolve amino nitrile in conc. HCl.

-

Reflux strongly for 12 hours.

-

Note: This step is harsh. The nitrile first converts to the amide, then the acid.

-

Isolation: Concentrate to dryness. The residue is the amino acid hydrochloride.

Step 3: Reduction

Follows the same LiAlH4 protocol as Pathway A.

Experimental Workflow & Signaling Diagram

Figure 2: Stereodivergent synthesis workflow showing the separation of cis/trans pathways.

Safety & Handling Protocols

Cyanide Management

Both pathways utilize Potassium Cyanide (KCN).

-

Engineering Controls: All weighing and reactions must occur in a functioning fume hood.

-

Quenching: All aqueous waste containing cyanide must be treated with bleach (sodium hypochlorite) at pH >10 before disposal to oxidize cyanide to cyanate.

-

Antidote: A cyanide antidote kit (e.g., hydroxocobalamin) must be present in the lab.

Reducing Agents[2][3][4][5][6]

-

LiAlH4: Pyrophoric. Reacts violently with water.[1] Use only dry solvents (THF/Ether) and quench carefully under inert gas (Argon/Nitrogen).

References

-

Munday, L. (1961). Amino-acids of the Cyclohexane Series.[2][3] Part I. Journal of the Chemical Society, 4372-4379. (Establishes the stereochemistry of Bucherer-Bergs vs Strecker on substituted cyclohexanones). Link

-

Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone.[4] Canadian Journal of Chemistry, 53(22), 3339-3350. (Definitive mechanistic study on thermodynamic vs kinetic control in 4-substituted cyclohexanones). Link

-

Sigma-Aldrich. Product Specification: (1-amino-4-phenylcyclohexyl)methanol. CAS: 1179716-98-3. Link

-

O'Donnell, M. J. (2003). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. (Context for asymmetric amino acid synthesis). Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Alternative reduction strategies). Link

Sources

Technical Guide: Pharmacological Potential of (1-Amino-4-phenylcyclohexyl)methanol

The following is an in-depth technical guide on the pharmacological potential of (1-amino-4-phenylcyclohexyl)methanol , structured for researchers and drug development professionals.

Executive Summary

(1-Amino-4-phenylcyclohexyl)methanol (CAS: 1179716-98-3) represents a specialized conformationally restricted amino-alcohol scaffold . Unlike its structural cousin Phencyclidine (PCP), which features a 1,1-disubstitution pattern associated with NMDA receptor antagonism, this molecule possesses a 1,4-disubstituted cyclohexane core. This structural distinction shifts its pharmacological profile away from dissociative anesthesia toward G-Protein Coupled Receptor (GPCR) modulation , specifically within the Melanocortin (hMC4R) and Opioid signaling pathways.

This guide analyzes the molecule’s potential as a bioisostere for phenylalanine/tyrosine in peptidomimetics, its role as a precursor for anti-obesity agents, and the experimental protocols required to validate its activity.

Chemical Identity & Structural Analysis[1][2]

Molecular Architecture

The molecule consists of a cyclohexane ring substituted at the C1 position with an amino group (

-

IUPAC Name: (1-amino-4-phenylcyclohexyl)methanol

-

SMILES: OCC1(N)CCC(C2=CC=CC=C2)CC1

-

Key Feature: The C1 quaternary center mimics the

-carbon of an amino acid, where the carboxyl group has been reduced to a primary alcohol.

Stereochemical Criticality (Cis vs. Trans)

The biological activity of 1,4-disubstituted cyclohexanes is governed by their stereochemistry. The rigid ring locks the functional groups into specific vectors.

-

Cis-Isomer: The phenyl ring and the amino group are on the same side of the ring plane. In thermodynamic equilibrium, the bulky phenyl group prefers the equatorial position to minimize 1,3-diaxial interactions. This forces the C1 substituents into specific axial/equatorial orientations.

-

Trans-Isomer: The phenyl and amino groups are on opposite sides.

-

Pharmacological Impact: Research on the parent acid (1-amino-4-phenylcyclohexane-1-carboxylic acid) indicates that the cis-isomer is the bioactive conformer for hMC4R agonism, whereas the trans-isomer is often inactive or favored for different targets (e.g., specific opioid receptor subtypes).

Structural Divergence from Dissociatives

It is critical to distinguish this scaffold from arylcyclohexylamine dissociatives (PCP, Ketamine).

| Feature | PCP / Ketamine Class | (1-Amino-4-phenylcyclohexyl)methanol |

| Substitution | 1-Phenyl-1-amine (Geminal) | 1-Amino, 4-Phenyl (Distal) |

| Distance | Phenyl & Amine are adjacent ( | Separated by cyclohexane spacer ( |

| Primary Target | NMDA Receptor (PCP Site) | GPCRs (hMC4R, Opioid), Transporters |

| CNS Effect | Dissociative Anesthesia | Metabolic Regulation, Analgesia (Predicted) |

Predicted Pharmacodynamics & Mechanism of Action

Primary Domain: Melanocortin Receptor (hMC4R) Agonism

The primary pharmacological utility of this scaffold lies in its ability to mimic Phenylalanine (Phe) or D-Phenylalanine (D-Phe) residues within cyclic peptides.

-

Mechanism: The parent carboxylic acid (Apc) is a known non-natural amino acid used to synthesize potent hMC4R agonists .

-

Role of the Alcohol: The reduction of the carboxyl group to a hydroxymethyl group creates a transition-state mimic or a "reduced peptide bond" isostere . This modification often increases resistance to proteolysis while maintaining hydrogen-bonding capability with the receptor pocket (specifically residues Asp126 or Asp122 in TM3).

-

Therapeutic Application: Treatment of obesity and metabolic syndrome via appetite suppression.

Secondary Domain: Opioid Receptor Modulation

The 1-amino-4-phenylcyclohexane scaffold has been successfully incorporated into Dynorphin A (1-13) analogs.

-

Activity: Substitution of Phe4 in Dynorphin with this rigid scaffold improves selectivity for

-opioid receptors (KOR) or -

Alcohol Function: The free alcohol may act as a "warhead" for covalent probes or simply improve blood-brain barrier (BBB) permeability compared to the zwitterionic amino acid.

Tertiary Domain: Sigma Receptors ( )

Phenylcyclohexanes are privileged structures for Sigma receptors.

-

Hypothesis: The lipophilic phenyl tail and the polar amine headgroup fit the classic Sigma-1 pharmacophore.

-

Prediction: Moderate affinity for

is expected. This could confer neuroprotective or antidepressant-like properties, distinct from NMDA antagonism.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the divergence in pharmacological pathways based on the structural positioning of the phenyl group.

Figure 1: Divergent SAR pathways of phenylcyclohexane derivatives. The 1,4-substitution pattern of the subject molecule directs activity toward GPCRs rather than ion channels.

Experimental Protocols

To validate the pharmacological profile of (1-amino-4-phenylcyclohexyl)methanol, the following experimental workflows are recommended.

Synthesis & Purification (Validation)

Before biological testing, the synthesis must yield a single stereoisomer.

-

Starting Material: 4-Phenylcyclohexanone.

-

Strecker Synthesis: React with

and -

Hydrolysis: Convert nitrile to carboxylic acid (

). -

Separation: Isolate cis-isomer via fractional crystallization or HPLC.

-

Reduction (Key Step):

-

Reagent: Lithium Aluminum Hydride (

) or Borane-THF ( -

Conditions: Reflux in anhydrous THF under Argon for 4-6 hours.

-

Quench: Fieser workup (

, -

Purification: Recrystallization from Ethanol/Hexane.

-

In Vitro Binding Assay: hMC4R (Fluorescence Polarization)

Objective: Determine if the alcohol retains affinity for the Melanocortin 4 receptor compared to the parent acid.

-

Reagents:

-

HEK293 cells stably expressing hMC4R.

-

Fluorescent Ligand: NDP-

-MSH-FAM. -

Test Compound: (1-Amino-4-phenylcyclohexyl)methanol (1 nM - 100

M).

-

-

Protocol:

-

Membrane Prep: Harvest HEK293-hMC4R cells and homogenize in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM

). -

Incubation: Mix 20

g membrane protein, 1 nM fluorescent ligand, and serial dilutions of the test compound in 96-well black plates. -

Equilibration: Incubate at 25°C for 90 minutes in the dark.

-

Measurement: Read Fluorescence Polarization (FP) values (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

-

Metabolic Stability Assay (Microsomal Stability)

Objective: Assess the rate of oxidation back to the carboxylic acid or hydroxylation of the phenyl ring.

| Parameter | Condition |

| System | Pooled Human Liver Microsomes (HLM) |

| Cofactor | NADPH Regenerating System |

| Time Points | 0, 15, 30, 60 minutes |

| Analysis | LC-MS/MS (Monitor parent mass and +16 Da / +14 Da metabolites) |

| Success Criteria |

Safety & Toxicology Profile

Neurotoxicity Risks

While the 1,4-substitution mitigates NMDA-mediated Olney's lesions (vacuolization), the molecule's lipophilicity suggests high BBB penetration.

-

Risk: Potential interaction with Dopamine Transporters (DAT) or Serotonin Transporters (SERT) due to the phenyl-amine motif.

-

Mitigation: Run a secondary screen against a standard neurotransmitter transporter panel (Eurofins/Cerep SafetyScreen).

Chemical Handling[2]

-

Signal Word: Warning.

-

Hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).[1]

-

Storage: Store at -20°C under inert atmosphere (Argon). The amino-alcohol functionality is prone to oxidation if exposed to air/moisture over long periods.

Conclusion

(1-Amino-4-phenylcyclohexyl)methanol is a high-value pharmacophore building block . It is not a classical dissociative anesthetic. Instead, it serves as a robust, conformationally restricted scaffold for developing metabolically stable peptide mimetics targeting the Melanocortin and Opioid systems. Researchers should prioritize this molecule for structure-activity relationship (SAR) studies where rigidification of phenylalanine residues is required to improve receptor selectivity.

References

-

PubChem. (2025).[1] 1-Amino-4-phenylcyclohexane-1-carboxylic acid | C13H17NO2. National Library of Medicine. [Link]

-

Avenoza, A., et al. (2001).[2] New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755. [Link]

-

Parmee, E. R., et al. (2004).[3] 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 14(1), 43-46.[3] [Link]

-

Chu, Z., et al. (2005).[4] Synthesis and biological evaluation of linear pentapeptides containing 1-amino-4-phenylcyclohexane-1-carboxylic acid as hMC4R agonists. Journal of Medicinal Chemistry. [Link]

Sources

- 1. 1-Amino-4-phenylcyclohexane-1-carboxylic acid | C13H17NO2 | CID 22145292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. investigacion.unirioja.es [investigacion.unirioja.es]

- 3. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Stereochemical Landscape of (1-amino-4-phenylcyclohexyl)methanol: A Technical Guide for Drug Development Professionals

Abstract

Stereoisomerism is a critical determinant of pharmacological activity and toxicological profiles in drug development. This guide provides an in-depth technical exploration of the stereoisomers of (1-amino-4-phenylcyclohexyl)methanol, a key scaffold in medicinal chemistry. We will delve into the synthesis, separation, and characterization of its four stereoisomers: (cis)-(±)- and (trans)-(±)-(1-amino-4-phenylcyclohexyl)methanol. By synthesizing information from analogous chemical systems and established principles of stereochemistry, this document offers a comprehensive framework for researchers and drug development professionals to navigate the complexities of these stereoisomers, from bench-scale synthesis to potential therapeutic applications.

Introduction: The Imperative of Stereoisomerism in Drug Design

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have profound implications for its biological activity. Enantiomers, non-superimposable mirror images of each other, can exhibit widely different pharmacological and toxicological properties. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Similarly, diastereomers, stereoisomers that are not mirror images, possess distinct physicochemical properties, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.

(1-amino-4-phenylcyclohexyl)methanol, with its two chiral centers, exists as four distinct stereoisomers. The phenylcyclohexylamine moiety is a recognized pharmacophore in centrally acting agents, with derivatives showing promise as anticonvulsants and for other neurological indications.[1][2] Therefore, a thorough understanding and isolation of each stereoisomer of (1-amino-4-phenylcyclohexyl)methanol are paramount for elucidating their specific biological activities and for the development of safe and effective therapeutics.

Figure 1: Stereoisomeric relationship of (1-amino-4-phenylcyclohexyl)methanol.

Synthesis and Diastereoselective Control

The synthesis of (1-amino-4-phenylcyclohexyl)methanol stereoisomers hinges on the diastereoselective reduction of a suitable ketone precursor, followed by the introduction of the aminomethyl group. The relative orientation of the amino and hydroxymethyl groups (cis or trans) is determined by the stereochemical outcome of key reaction steps.

Synthesis of trans-(1-amino-4-phenylcyclohexyl)methanol

A plausible synthetic route to the trans-diastereomer can be adapted from a patented procedure for trans-4-aminocyclohexyl methanol hydrochloride.[3] This approach involves the stereoselective reduction of a 4-phenylcyclohexanone derivative.

Workflow for the Synthesis of the trans-Diastereomer:

Figure 2: Synthetic workflow for the trans-diastereomer.

Experimental Protocol (Adapted from analogous syntheses):

-

Reductive Amination of 4-Phenylcyclohexanone: 4-Phenylcyclohexanone is reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to yield 4-phenylcyclohexylamine. The reaction conditions can influence the cis/trans ratio of the resulting amine.

-

Amine Protection: The amino group of 4-phenylcyclohexylamine is protected, for example, as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc)₂O.

-

Introduction of the Carboxylic Acid Moiety: The protected amine can then be carboxylated at the 1-position.

-

Diastereoselective Reduction: The crucial step involves the diastereoselective reduction of the carboxyl group to a hydroxymethyl group. The choice of reducing agent is critical for achieving high trans selectivity. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), are known to favor the formation of the thermodynamically more stable equatorial alcohol, which corresponds to the trans product in this case.[4]

-

Deprotection: The protecting group on the amine is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the final trans-(1-amino-4-phenylcyclohexyl)methanol.

Synthesis of cis-(1-amino-4-phenylcyclohexyl)methanol

The synthesis of the cis-diastereomer requires a different stereochemical approach, often favoring kinetic control during the reduction step.

Workflow for the Synthesis of the cis-Diastereomer:

Sources

- 1. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

CAS number and IUPAC name for (1-amino-4-phenylcyclohexyl)methanol

An In-depth Technical Guide to (1-amino-4-phenylcyclohexyl)methanol

Executive Summary: This document provides a comprehensive technical overview of (1-amino-4-phenylcyclohexyl)methanol, a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. The guide details its chemical identity, plausible synthetic pathways, analytical characterization methods, and its potential applications as a structural scaffold and building block in the synthesis of novel therapeutic agents. By leveraging established chemical principles and data from structurally analogous compounds, this guide serves as a foundational resource for scientists engaged in the exploration of new chemical entities.

Chemical Identity and Physicochemical Properties

(1-amino-4-phenylcyclohexyl)methanol is a substituted cyclohexane derivative featuring both a primary amine and a primary alcohol (hydroxymethyl group) attached to the same tertiary carbon. The presence of a phenyl group at the 4-position introduces aromaticity and steric bulk, influencing the molecule's overall conformation and potential for intermolecular interactions. The stereochemistry of the cyclohexane ring (cis/trans isomerism) is a critical feature that can significantly impact the biological activity of its derivatives.

Table 1: Physicochemical and Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1179716-98-3 | [1] |

| IUPAC Name | (1-amino-4-phenylcyclohexyl)methanol | |

| Molecular Formula | C₁₃H₁₉NO | |

| Molecular Weight | 205.30 g/mol | |

| Canonical SMILES | C1CC(CCC1(C(O)N)C2=CC=CC=C2) | N/A |

| InChI | 1S/C13H19NO/c14-13(10-15)8-6-12(7-9-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2 | |

| InChIKey | WJNUQHXUCXOFBZ-UHFFFAOYSA-N |

| Purity | Typically ≥95% (Commercially Available) | |

Synthesis and Manufacturing Insights

The synthesis of (1-amino-4-phenylcyclohexyl)methanol is not extensively detailed in publicly available literature. However, a logical and efficient synthetic strategy can be devised based on well-established organic chemistry transformations and analogous procedures for similar structures.[2][3] A highly plausible route involves the Strecker or Bucherer-Bergs reactions on a 4-phenylcyclohexanone precursor, followed by reduction of the resulting nitrile or hydrolysis of the hydantoin and subsequent reduction of the carboxylic acid.

A more direct and common approach for creating such 1-amino-1-hydroxymethyl scaffolds is through a cyanohydrin reaction followed by reduction.

Experimental Protocol: Hypothetical Synthesis via Cyanohydrin Reduction

This protocol describes a two-step process starting from 4-phenylcyclohexanone. The initial step forms an aminonitrile, which is subsequently reduced to the target amino alcohol.

Step 1: Synthesis of 1-amino-4-phenylcyclohexane-1-carbonitrile

-

To a stirred solution of 4-phenylcyclohexanone (1.0 eq) in methanol (5 mL/g), add ammonium chloride (1.2 eq) and a 30% aqueous ammonia solution (3.0 eq).

-

To this mixture, add potassium cyanide (1.2 eq) portion-wise, ensuring the temperature is maintained below 30°C.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by pouring it into ice water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Reduction of Aminonitrile to (1-amino-4-phenylcyclohexyl)methanol

-

Prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/g of LiAlH₄) under an inert nitrogen atmosphere, and cool to 0°C.

-

Dissolve the crude 1-amino-4-phenylcyclohexane-1-carbonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude (1-amino-4-phenylcyclohexyl)methanol, which can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Hypothetical two-step synthesis of the target compound.

Analytical and Spectroscopic Characterization

Confirming the identity and assessing the purity of (1-amino-4-phenylcyclohexyl)methanol requires a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is essential for purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural elucidation.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, chemical shifts can be predicted based on established principles and data from analogous structures.[4] These predictions are vital for guiding the analysis of laboratory samples.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.15 - 7.35 (m, 5H) | 145-147 (Ar C-ipso), 128-129 (Ar C-meta), 126-127 (Ar C-ortho/para) |

| CH-Phenyl | 2.50 - 2.70 (m, 1H) | 42-44 |

| Cyclohexyl-H | 1.40 - 2.10 (m, 8H) | 30-35 (4 carbons) |

| CH₂-OH | ~3.60 (s, 2H) | 65-70 |

| C-NH₂/OH | N/A | 58-62 |

| NH₂ / OH | Broad singlet (variable) | N/A |

Protocol: Purity Assessment by Reversed-Phase HPLC

This method is suitable for analyzing the moderately polar target compound.

-

System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) and an HPLC system equipped with a UV detector.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Degas both phases prior to use.

-

-

Standard & Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

-

Dilute the stock solution to a working concentration of approximately 50 µg/mL using the same diluent.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm and 254 nm.

-

Gradient: Start at 10% B, hold for 1 min; ramp to 90% B over 10 min; hold for 2 min; return to 10% B over 1 min; hold for 2 min to re-equilibrate.

-

-

Data Analysis: Integrate the peak corresponding to the main analyte and calculate the purity as a percentage of the total peak area.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound characterization.

Applications in Research and Drug Development

The true value of (1-amino-4-phenylcyclohexyl)methanol lies in its potential as a versatile building block for constructing more complex molecules with therapeutic potential. The rigid cyclohexane core serves as a three-dimensional scaffold to orient the functional groups—amine, alcohol, and phenyl ring—in specific vectors for optimal interaction with biological targets.

Scaffold for CNS-Active Agents

The 1-phenylcyclohexylamine moiety is the core structure of phencyclidine (PCP) and its analogs, which are known for their activity as NMDA receptor antagonists and monoamine reuptake inhibitors.[5][6][7] The presence of the hydroxymethyl group in (1-amino-4-phenylcyclohexyl)methanol offers a key advantage: it provides a reactive handle for further chemical modification that is absent in PCP. This allows for the systematic exploration of structure-activity relationships (SAR) by:

-

Alkylation/Acylation of the amine: To modulate basicity and introduce new interacting groups.

-

Esterification/Etherification of the alcohol: To alter polarity, metabolic stability, and introduce linker chemistry for conjugation.

These modifications could be used to fine-tune activity at serotonin, norepinephrine, and dopamine transporters, potentially leading to novel antidepressants or treatments for other neurological disorders.[5]

Intermediate in Complex Molecule Synthesis

Beyond CNS applications, amino alcohol scaffolds are prevalent in a wide range of biologically active compounds. The functional groups of this molecule allow it to be incorporated into diverse chemical libraries for screening against various targets, such as kinases (e.g., PI3K, Akt, mTOR) and other enzymes where precise spatial arrangement of interacting moieties is critical for potency and selectivity.[8]

Drug Discovery Pipeline Role

Caption: Role as a building block in a typical drug discovery workflow.

Safety and Handling

As with any research chemical, (1-amino-4-phenylcyclohexyl)methanol should be handled with appropriate care in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(1-amino-4-phenylcyclohexyl)methanol is a structurally intriguing and synthetically accessible building block. Its combination of a rigid carbocyclic core, a key phenyl group, and two distinct, modifiable functional groups makes it a valuable asset for medicinal chemists. While its own biological profile is not well-documented, its potential to serve as a scaffold for novel therapeutics, particularly in the realm of CNS disorders, is significant. The synthetic and analytical frameworks presented in this guide provide a solid foundation for researchers to procure, characterize, and strategically employ this compound in their drug discovery and development programs.

References

- Google Patents.

-

Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-41. [Link]

-

MedChemica. Publications & Patents. [Link]

-

ResearchGate. Synthesis and Preliminary Biochemical Evaluation of Novel Derivatives of PCP. [Link]

-

Ilett, K. F., et al. (1969). Mechanism of cardiovascular actions of 1-(1-phenylcyclohexyl)piperidine hydrochloride (phencyclidine). British Journal of Pharmacology, 35(1), 155–164. [Link]

Sources

- 1. 1179716-98-3|(1-Amino-4-phenylcyclohexyl)methanol|BLD Pharm [bldpharm.com]

- 2. (1-Amino-4,4-dimethylcyclohexyl)methanol | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of cardiovascular actions of 1-(1-phenylcyclohexyl)piperidine hydrochloride (phencyclidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemica.com [medchemica.com]

Architectures of Efficacy: A Technical Deep Dive into Substituted Cyclohexylamine Derivatives

Executive Summary

The substituted cyclohexylamine (CHA) scaffold represents a master class in medicinal chemistry versatility.[1] Far from being a mere linker, the cyclohexane ring acts as a programmable structural spacer that dictates pharmacodynamic outcomes through precise stereochemical positioning.[1] From the mucolytic efficacy of Ambroxol to the dissociative anesthesia of Ketamine (an arylcyclohexylamine) and the neuroprotection of Neramexane , this moiety’s utility hinges on the rigid control of cis/trans isomerism and conformational locking.

This guide moves beyond basic descriptions, offering a rigorous examination of the synthetic architectures, metabolic pathways, and pharmacological mechanisms that define this class. It is designed for researchers requiring actionable protocols and mechanistic depth.[1]

Part 1: Structural & Stereochemical Fundamentals

The Conformational Gatekeeper

The biological activity of CHA derivatives is governed by the chair conformation of the cyclohexane ring. The critical design parameter is the A-value (conformational free energy), which dictates the equatorial vs. axial preference of substituents.

-

Equatorial Preference: Bulky amine groups typically adopt an equatorial position to minimize 1,3-diaxial interactions.[1]

-

Pharmacophoric Implications:

-

NMDA Antagonists: In channel blockers like Neramexane, the amine must align with the deep pore magnesium binding site.[1] The lipophilic cyclohexane cage interacts with the hydrophobic domains of the channel vestbule.

-

Mucolytics: For trans-4-substituted cyclohexanols (e.g., Ambroxol), the trans arrangement ensures that the hydroxyl and amine groups extend into distinct binding pockets, facilitating dual action on surfactant proteins and Na+ channels.

-

Stereochemical Imperative

-

Cis-Isomers: Often associated with higher metabolic clearance due to exposed axial protons vulnerable to CYP450 hydroxylation.[1]

-

Trans-Isomers: Generally exhibit superior thermodynamic stability and receptor dwell time.[1] In the synthesis of Ambroxol, the trans isomer is the active pharmaceutical ingredient (API), requiring synthetic routes that maximize thermodynamic control.

Part 2: Synthetic Architectures & Protocols

Strategic Synthesis Workflow

The synthesis of substituted CHAs requires a choice between Thermodynamic Control (Reductive Amination) and Kinetic/Enzymatic Control (Biocatalysis).

Visualization: Synthetic Decision Tree

Caption: Decision matrix for synthesizing cyclohexylamine derivatives, contrasting industrial thermodynamic routes with precision biocatalytic methods.

Protocol: High-Fidelity Synthesis of trans-4-Aminocyclohexanol Derivatives (Ambroxol Precursor)

This protocol utilizes a reductive amination approach optimized for the thermodynamic trans product.[1]

Objective: Synthesis of trans-4-(2-amino-3,5-dibromobenzylamino)cyclohexanol (Ambroxol) with minimized cis impurity.

Reagents:

-

trans-4-Aminocyclohexanol (1.0 eq)[1]

-

3,5-Dibromo-2-aminobenzaldehyde (1.0 eq)[1]

-

Sodium Borohydride (NaBH4) (1.5 eq)

-

Solvent: Methanol (anhydrous)

-

Catalyst: Acetic Acid (cat.)[1]

Step-by-Step Methodology:

-

Imine Formation (The Critical Step):

-

Dissolve 3,5-dibromo-2-aminobenzaldehyde in anhydrous methanol under N2 atmosphere.

-

Add trans-4-aminocyclohexanol slowly.[1]

-

Critical Control Point: Add catalytic acetic acid (pH ~5-6).[1] Stir at reflux for 4 hours. Causality: Reflux ensures complete conversion to the Schiff base and drives the equilibrium toward the more stable imine configuration before reduction.[1] Use a Dean-Stark trap if using toluene to remove water, pushing equilibrium.[1]

-

-

Controlled Reduction:

-

Cool the reaction mixture to 0°C.

-

Add NaBH4 portion-wise over 30 minutes. Causality: Exothermic control prevents side reactions and over-reduction.[1]

-

Allow to warm to room temperature and stir for 12 hours.

-

-

Quench and Workup:

-

Purification (Isomer Resolution):

-

The crude usually contains ~90:10 trans:cis ratio.[1]

-

Recrystallization: Dissolve in hot ethanol and cool slowly. The trans-isomer, being more symmetrical and higher melting, crystallizes preferentially.[1]

-

Validation: Verify via 1H-NMR. The methine proton geminal to the hydroxyl group appears as a triplet of triplets (tt) with large coupling constants (~10-12 Hz) for the trans isomer (axial-axial coupling), whereas the cis isomer shows a narrower multiplet (equatorial-axial/equatorial-equatorial).[1]

-

Part 3: Pharmacological Frontiers

Comparative SAR Matrix

The versatility of the CHA scaffold is evident when comparing respiratory agents with CNS-active compounds.[1]

| Compound Class | Key Drug | Substituents | Primary Target | Mechanism |

| Mucolytic | Ambroxol | 2-amino-3,5-dibromobenzyl at N | Surfactant Proteins / Na+ Channels | Stimulates surfactant secretion; blocks neuronal Na+ channels (analgesia) [1].[1] |

| Mucolytic | Bromhexine | N-methyl-N-cyclohexyl-2-amino-3,5-dibromobenzylamine | Mucus Secretion | Prodrug; metabolized to Ambroxol.[1] Depolymerizes mucopolysaccharides [2].[1][2] |

| NMDA Antagonist | Neramexane | 1,3,3,5,5-pentamethylcyclohexan-1-amine | NMDA Receptor (PCP site) | Uncompetitive channel blocker. "Trap and block" mechanism [3].[1] |

| Dissociative | Ketamine | 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone | NMDA Receptor | High-affinity channel blocker.[1] Aryl-substitution provides lipophilic anchor [4].[1] |

Mechanistic Pathway: The "Trap and Block" (NMDA) vs. Surfactant Release

The following diagram contrasts the dual utility of CHA derivatives.

Caption: Dual pharmacological pathways: NMDA channel blockade (CNS) versus Surfactant stimulation (Respiratory).[1]

Part 4: Metabolic & Toxicology Profile

Biotransformation Pathways

Understanding the metabolism of CHA derivatives is crucial for predicting toxicity and efficacy.[1] The cyclohexane ring is prone to hydroxylation, while the amine is subject to N-dealkylation.

-

N-Dealkylation (Bioactivation):

-

Ring Hydroxylation (Clearance):

-

Ketamine

Norketamine -

Stereoselectivity: CYP enzymes often show preference for specific ring positions (e.g., C3 or C4) depending on the steric bulk of the N-substituent.[1]

-

Visualization: Metabolic Fate of Bromhexine

Caption: Metabolic activation and clearance pathway of Bromhexine-type cyclohexylamines.[1]

References

-

Ambroxol - Mechanism of Action and Clinical Use. Wikipedia/Benchchem Technical Guide.[1] Retrieved from and .[1]

-

Pharmacological Properties of Bromhexine. National Institutes of Health (NIH).[1] Retrieved from .[1]

-

Amino-alkyl-cyclohexanes as novel uncompetitive NMDA receptor antagonists. Neuropharmacology. Retrieved from .[1]

-

Arylcyclohexylamine Derivatives: Pharmacokinetic and Pharmacodynamic Aspects. Journal of Clinical Medicine. Retrieved from .[1]

-

Ketamine Metabolites and Antidepressant Action. Nature. Retrieved from .[1]

Sources

Preliminary Biological Screening of (1-amino-4-phenylcyclohexyl)methanol: A Tiered Strategy for Novel CNS Scaffolds

Executive Summary & Structural Rationale

(1-amino-4-phenylcyclohexyl)methanol (CAS: 1179716-98-3) represents a compelling, uncharacterized synthetic building block in modern drug discovery. Structurally, it belongs to the arylcyclohexylamine class, sharing a core pharmacophore with well-documented neuroactive compounds such as phencyclidine (PCP) and ketamine. However, the transposition of the phenyl ring to the 4-position and the addition of a hydrogen-bonding hydroxymethyl group at the 1-position introduce novel steric and electronic dynamics.

As a Senior Application Scientist, I have designed this whitepaper to outline a robust, tiered biological screening cascade. The objective is to systematically evaluate this compound's potential as a Central Nervous System (CNS) modulator—specifically targeting NMDA receptors, Sigma receptors, or orphan G-protein coupled receptors (GPCRs)—while ensuring that every experimental protocol serves as a self-validating system.

Tier 1: Physicochemical Profiling & Permeability

Before investing in complex functional assays, it is critical to determine if the compound possesses the physicochemical properties required for CNS penetrance. With a calculated LogP (CLogP) of approximately 2.13, the compound exhibits ideal lipophilicity for blood-brain barrier (BBB) crossing.

To validate this, we employ the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) . Causality & Rationale: Cell-based permeability assays (like Caco-2) conflate passive diffusion with active transport and efflux (e.g., P-glycoprotein). PAMPA isolates passive transcellular permeation, allowing us to rank the compound's baseline ability to cross lipid bilayers before biological variables are introduced [1].

Protocol 1: PAMPA-BBB (Passive Permeability)

-

Preparation: Prepare a 10 mM stock of (1-amino-4-phenylcyclohexyl)methanol in 100% DMSO. Dilute the stock to a final concentration of 10 µM in PBS (pH 7.4), ensuring a final DMSO concentration of 5% to maintain solubility without disrupting the artificial membrane [2].

-

Membrane Coating: Coat the PVDF membrane filter of the donor plate with a lipid solution (e.g., 2% DOPC in dodecane) to simulate the lipid composition of the blood-brain barrier.

-

Assay Assembly: Add 150 µL of the test compound solution to the donor wells and 300 µL of PBS to the acceptor wells.

-

Self-Validating Step: Include Lucifer Yellow (100 µM) in the donor well. Because Lucifer Yellow is highly impermeable, its absence in the acceptor well confirms the structural integrity of the artificial lipid membrane [1].

-

-

Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 5 hours.

-

Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the apparent permeability coefficient (

).

Tier 2: Primary Target Screening (Radioligand Binding)

Given its structural homology to channel-blocking dissociatives, the primary hypothesis is that (1-amino-4-phenylcyclohexyl)methanol acts as an uncompetitive antagonist at the NMDA receptor.

Causality & Rationale: To prove uncompetitive antagonism, the compound must bind only when the ion channel is open. We utilize a [3H]MK-801 Competitive Radioligand Binding Assay . MK-801 selectively binds deep within the open NMDA pore. By measuring the displacement of [3H]MK-801, we can calculate the inhibition constant (

Protocol 2: [3H]MK-801 Radioligand Binding Assay

-

Tissue Preparation: Prepare synaptic membranes from rat cortex/hippocampus and resuspend in 5 mM HEPES buffer (pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine 50 µL of the test compound (varying concentrations from

to -

Channel Activation (Critical Step): Add 10 µM glutamate and 10 µM glycine to the assay buffer.

-

Self-Validating Step: These endogenous co-agonists are strictly required to open the NMDA receptor channel. Without them, the channel remains closed, [3H]MK-801 cannot bind, and the assay will correctly yield a zero-signal baseline, proving the mechanism of action [3].

-

-

Incubation: Incubate the plate for 60 minutes at room temperature to reach thermodynamic equilibrium.

-

Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash filters three times with ice-cold buffer, dry, and quantify bound radioactivity using liquid scintillation counting.

Tier 3: Functional Characterization (Calcium Mobilization)

If the compound exhibits high receptor affinity, we must determine its functional profile (agonist vs. antagonist). For GPCRs or ion channels, intracellular calcium mobilization is the high-throughput gold standard.

Causality & Rationale: Activation of Gq-coupled GPCRs or calcium-permeable ion channels (like NMDA) results in a rapid influx or release of intracellular

Protocol 3: FLIPR Tetra Calcium Mobilization Assay

-

Cell Seeding: Seed CHO cells stably expressing the target receptor at 30,000 cells/well in a 96-well black-walled, clear-bottom microplate. Incubate overnight at 37°C, 5%

. -

Dye Preparation: Prepare the FLIPR Calcium 6 Assay dye loading buffer.

-

Self-Validating Step: Add 2.5 mM probenecid to the buffer. Probenecid inhibits organic anion transporters highly expressed in CHO cells, preventing the cells from prematurely pumping the fluorescent dye into the extracellular space, which would otherwise destroy the signal-to-noise ratio [5].

-

-

Loading: Remove the cell plates from the incubator and add an equal volume (100 µL) of the dye loading buffer directly to the wells. Use a no-wash protocol to prevent cell detachment and mechanical stress [4].

-

Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to equilibrate.

-

Kinetic Reading: Transfer the plate to the FLIPR Tetra System. Measure baseline fluorescence (Ex: 485 nm, Em: 515 nm) for 10 seconds, automatically dispense the test compound, and record fluorescence kinetics for 3 minutes to capture the intracellular calcium peak.

Data Visualization & Expected Outcomes

To ensure rapid decision-making during the hit-to-lead phase, the following quantitative thresholds are established for this scaffold:

Table 1: Target Physicochemical and Biological Profile

| Parameter | Assay / Metric | Target Threshold for CNS Lead | Rationale |

| Lipophilicity | CLogP | 2.0 - 3.5 | Optimal range for BBB penetration without excessive non-specific tissue binding. |

| Permeability | PAMPA-BBB ( | > | Ensures passive transcellular diffusion into the central nervous system. |

| Target Affinity | Radioligand Binding ( | < 100 nM | High affinity required to minimize off-target toxicity at therapeutic doses. |

| Functional Efficacy | FLIPR Calcium Flux ( | < 500 nM | Confirms functional antagonism/agonism translating from binding affinity. |

| Cytotoxicity | HepG2 Cell Viability | > 50 µM | Ensures a wide therapeutic window and lack of acute basal toxicity. |

Workflow and Mechanistic Diagrams

Fig 1. Tiered biological screening workflow for novel CNS scaffolds.

Fig 2. Mechanism of the FLIPR intracellular calcium mobilization assay.

References

-

Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Creative Bioarray Protocols. [Link]

-

Lokey Lab Protocols. "Parallel Artificial Membrane Permeability Assay (PAMPA)." Wikidot. [Link]

-

Reynolds, I. J. (2001). "MK801 radioligand binding assay at the N-methyl-D-aspartate receptor." Current Protocols in Pharmacology, Chapter 1, Unit 1.20. [Link]

-

Molecular Devices. "Intracellular Calcium Measurements with FLIPR Calcium Assay Kit." Application Notes. [Link]

-

Bio-protocol. "Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors." Bio-protocol, 3(12). [Link]

Methodological & Application

Synthesis of (1-amino-4-phenylcyclohexyl)methanol: A Detailed Protocol for Researchers

This comprehensive guide provides two robust and detailed synthetic protocols for the preparation of (1-amino-4-phenylcyclohexyl)methanol, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. We will explore two classical and reliable methods for the synthesis of the key α-amino acid intermediate, followed by its reduction to the target amino alcohol.

Introduction

(1-amino-4-phenylcyclohexyl)methanol and its derivatives are of significant interest in the pharmaceutical industry due to their potential as scaffolds in the design of novel therapeutic agents. The rigid cyclohexyl ring system, combined with the presence of both an amino and a hydroxyl group, provides a three-dimensional framework that can be exploited for specific interactions with biological targets. This guide presents two well-established synthetic routes starting from the readily available 4-phenylcyclohexanone.

The core of this synthesis lies in the formation of the intermediate, 1-amino-4-phenylcyclohexane-1-carboxylic acid. We will detail two effective methods for this transformation:

-

The Strecker Synthesis: A one-pot reaction involving the treatment of a ketone with an alkali metal cyanide and an ammonium salt to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid.[1][2]

-

The Bucherer-Bergs Reaction: A multicomponent reaction that yields a hydantoin from a ketone, potassium cyanide, and ammonium carbonate. The hydantoin is then hydrolyzed to the desired α-amino acid.[3]

Following the synthesis of the amino acid intermediate, a robust reduction protocol using lithium aluminum hydride (LiAlH4) is provided to yield the final product, (1-amino-4-phenylcyclohexyl)methanol.

Overall Synthetic Strategy

The synthesis of (1-amino-4-phenylcyclohexyl)methanol is a multi-step process. Below is a graphical representation of the overall workflow, outlining the two proposed routes to the key amino acid intermediate and the final reduction step.

Figure 2: Workflow for the Strecker synthesis of the aminonitrile intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Phenylcyclohexanone | 174.24 | 10.0 g | 0.057 |

| Potassium Cyanide (KCN) | 65.12 | 4.5 g | 0.069 |

| Ammonium Chloride (NH4Cl) | 53.49 | 3.7 g | 0.069 |

| Ethanol | - | 50 mL | - |

| Water | - | 50 mL | - |

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenylcyclohexanone in 50 mL of ethanol.

-

In a separate beaker, prepare a solution of potassium cyanide and ammonium chloride in 50 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Slowly add the aqueous solution of KCN and NH4Cl to the ethanolic solution of 4-phenylcyclohexanone at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing 200 mL of ice-water.

-

A white precipitate of 1-amino-4-phenylcyclohexane-1-carbonitrile will form. Collect the precipitate by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any residual salts.

-

Dry the product under vacuum to a constant weight.

The hydrolysis of the aminonitrile can be achieved under either acidic or basic conditions. Here, we describe an acid-catalyzed hydrolysis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Amino-4-phenylcyclohexane-1-carbonitrile | 200.28 | 10.0 g | 0.050 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 50 mL | - |

Protocol:

-

Place the dried 1-amino-4-phenylcyclohexane-1-carbonitrile in a 250 mL round-bottom flask.

-

Carefully add 50 mL of concentrated hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.

-

After reflux, allow the mixture to cool to room temperature.

-

Cool the solution in an ice bath to precipitate the hydrochloride salt of the amino acid.

-

Collect the solid by vacuum filtration and wash with a small amount of cold acetone.

-

To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point (typically pH 5-6).

-

The zwitterionic amino acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Method B: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to the α-amino acid via a spirohydantoin intermediate. [3]This method is also a one-pot synthesis and often gives good yields.

Figure 3: Workflow for the Bucherer-Bergs synthesis of the hydantoin intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Phenylcyclohexanone | 174.24 | 10.0 g | 0.057 |

| Potassium Cyanide (KCN) | 65.12 | 4.5 g | 0.069 |

| Ammonium Carbonate ((NH4)2CO3) | 96.09 | 16.5 g | 0.172 |

| Ethanol | - | 50 mL | - |

| Water | - | 50 mL | - |

Protocol:

-

In a 250 mL round-bottom flask, combine 4-phenylcyclohexanone, potassium cyanide, and ammonium carbonate. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.

-

Add a mixture of 50 mL of ethanol and 50 mL of water to the flask.

-

Fit the flask with a reflux condenser and heat the mixture in a water bath at 60-70 °C for 6-8 hours with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with dilute hydrochloric acid to pH 5-6. This will cause the hydantoin product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate thoroughly with cold water and dry it under vacuum.

The hydrolysis of the hydantoin is typically carried out under basic conditions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-(4-Phenylcyclohexyl)-5-spirohydantoin | 244.29 | 10.0 g | 0.041 |

| Sodium Hydroxide (NaOH) | 40.00 | 10.0 g | 0.250 |

| Water | - | 100 mL | - |

Protocol:

-

In a 250 mL round-bottom flask, suspend the dried hydantoin in 100 mL of a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 12-24 hours. The progress of the hydrolysis can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to the isoelectric point (pH 5-6).

-

The zwitterionic amino acid will precipitate. Collect the solid by vacuum filtration.

-

Wash the product with cold water and then with a small amount of cold ethanol.

-

Dry the 1-amino-4-phenylcyclohexane-1-carboxylic acid under vacuum.

Part 2: Reduction of 1-Amino-4-phenylcyclohexane-1-carboxylic acid to (1-amino-4-phenylcyclohexyl)methanol

The final step in the synthesis is the reduction of the carboxylic acid group to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation. [4] !!! SAFETY WARNING !!! Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH4 must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate PPE, including a lab coat, safety glasses, and gloves, must be worn at all times. A Class D fire extinguisher should be readily available.

Figure 4: Workflow for the LiAlH4 reduction of the amino acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Amino-4-phenylcyclohexane-1-carboxylic acid | 219.28 | 5.0 g | 0.023 |

| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 2.6 g | 0.069 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Water | - | 2.6 mL | - |

| 15% Aqueous NaOH | - | 2.6 mL | - |

| Water | - | 7.8 mL | - |

Protocol:

-

Set up a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Under a positive pressure of nitrogen, carefully add 2.6 g of LiAlH4 to 100 mL of anhydrous THF in the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5.0 g of 1-amino-4-phenylcyclohexane-1-carboxylic acid in 50 mL of anhydrous THF and add it to the dropping funnel.

-

Add the amino acid solution dropwise to the LiAlH4 suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Quenching Procedure (Fieser Workup): Cautiously and slowly add the following reagents dropwise in the specified order:

-

2.6 mL of water

-

2.6 mL of 15% aqueous sodium hydroxide

-

7.8 mL of water

-

-

A granular white precipitate of aluminum salts will form. Stir the mixture at room temperature for 30 minutes.

-

Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with THF.

-

Combine the filtrate and washings, and dry the organic solution over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude (1-amino-4-phenylcyclohexyl)methanol by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.

Expected Spectroscopic Data for (1-amino-4-phenylcyclohexyl)methanol:

-

¹H NMR (in CDCl₃ or MeOD):

-

Aromatic protons (phenyl group): ~7.1-7.4 ppm (m, 5H)

-

CH₂OH protons: ~3.5-3.7 ppm (s, 2H)

-

Cyclohexyl protons: A series of multiplets between ~1.2-2.0 ppm

-

NH₂ and OH protons: A broad singlet, the chemical shift of which will depend on the solvent and concentration.

-

-

¹³C NMR (in CDCl₃ or MeOD):

-

Aromatic carbons: ~125-148 ppm

-

Quaternary carbon (C-NH₂): ~55-60 ppm

-

CH₂OH carbon: ~65-70 ppm

-

Cyclohexyl carbons: ~25-45 ppm

-

-

IR (KBr pellet or thin film):

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Strecker or Bucherer-Bergs reaction | Incomplete reaction | Extend the reaction time and monitor by TLC. |

| Side reactions | Ensure proper temperature control. | |

| Difficulty in precipitating the amino acid | Incorrect pH | Carefully adjust the pH to the isoelectric point. |

| Low yield in LiAlH4 reduction | Impure amino acid | Ensure the starting amino acid is dry and pure. |

| Insufficient LiAlH4 | Use a sufficient excess of LiAlH4 (at least 3 equivalents). | |

| Incomplete reaction | Ensure the reflux time is adequate. | |

| Difficult filtration after LiAlH4 workup | Gelatinous precipitate | Follow the Fieser workup procedure precisely to obtain a granular precipitate. |

References

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.

- Bucherer, H. T., & Bergs, W. (1934).

- Organic Syntheses, Coll. Vol. 3, p.44 (1955); Vol. 20, p.8 (1940).

- Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons.

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link] [1][2]11. PubChem. 1-Amino-4-phenylcyclohexane-1-carboxylic acid. Retrieved from [Link] [3]12. Organic Syntheses, Coll. Vol. 5, p.747 (1973); Vol. 44, p.72 (1964).

-

Chemistry LibreTexts. Reduction of Carboxylic Acids. Retrieved from [Link]

-

University of California, Los Angeles. Reduction of a Ketone. Retrieved from [Link]

-

Royal Society of Chemistry. The Strecker Synthesis. Retrieved from [Link]

- Journal of Organic Chemistry.

- Tetrahedron Letters. A Mild and Efficient Method for the Hydrolysis of Nitriles to Carboxylic Acids.

- Synthesis. A Convenient One-Pot Synthesis of α-Amino Acids via the Strecker Reaction.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. 1-Amino-4-phenylcyclohexane-1-carboxylic acid | C13H17NO2 | CID 22145292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 1-amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride | 1269152-16-0 [sigmaaldrich.com]

Application Note: High-Purity Isolation of (1-amino-4-phenylcyclohexyl)methanol using Optimized Flash Column Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed, field-proven protocol for the purification of (1-amino-4-phenylcyclohexyl)methanol, a bifunctional molecule of interest in medicinal chemistry and materials science. The inherent challenges in purifying this compound, arising from its basic amino group and polar hydroxyl moiety, are addressed through a systematic approach to methods development. We detail the rationale for selecting an appropriate stationary phase and a modified mobile phase, a comprehensive step-by-step protocol for flash column chromatography, and post-purification analysis. This guide is designed to enable researchers to achieve high purity and yield by explaining the causality behind each experimental step.

Introduction and Purification Challenges

(1-amino-4-phenylcyclohexyl)methanol (CAS No. 1179716-98-3) is a valuable synthetic intermediate.[1] Its structure, featuring a primary amine and a primary alcohol on a rigid cyclohexyl scaffold, makes it a versatile building block. However, these same functional groups introduce significant challenges for purification via standard silica gel chromatography.

The primary amine is basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This acid-base interaction often leads to significant peak tailing, irreversible adsorption, and even degradation of the target compound, resulting in poor separation and low recovery.[2] The polar hydroxyl group further complicates elution, requiring a relatively polar mobile phase that can inadvertently elute closely-related impurities. Therefore, a carefully optimized protocol is essential.

Principle of the Method: Normal-Phase Chromatography with Basic Modification

This protocol employs normal-phase flash column chromatography, a physical separation method where components are distributed between a solid stationary phase and a liquid mobile phase.[3]

-

Stationary Phase: Silica gel is the most common stationary phase for column chromatography due to its high surface area and resolving power. It is a polar adsorbent.

-

Mobile Phase: A non-polar solvent (eluent) carries the sample through the column. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

The Critical Modification: To counteract the undesirable interaction between the basic amine and acidic silica, a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase.[2] This additive neutralizes the active silanol sites, preventing the amine from binding too strongly and allowing for symmetrical peak shapes and improved recovery.

Method Development: From TLC to Column

A successful column separation is predicated on preliminary method development using Thin-Layer Chromatography (TLC), which serves as a rapid, small-scale pilot for the bulk purification.

Stationary Phase Selection

Standard flash-grade silica gel (40-63 µm) is the recommended stationary phase for this application due to its cost-effectiveness and high resolving power.[4]

Mobile Phase Optimization via TLC

The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.35 for the target compound. This Rƒ value typically ensures good separation from impurities without requiring an excessively large volume of solvent for elution.

Protocol for TLC Solvent Scouting:

-

Prepare several developing chambers with different solvent systems. Start with a binary mixture of a non-polar solvent (e.g., Hexane or Dichloromethane, DCM) and a polar solvent (e.g., Ethyl Acetate, EtOAc, or Methanol, MeOH).

-

To each solvent system, add 0.5-1% triethylamine (TEA) to mitigate amine-silica interactions.

-

Spot a dilute solution of the crude reaction mixture onto several silica gel TLC plates.

-

Develop one plate in each chamber.

-

After development, dry the plates and visualize the spots.

Visualization Technique: Since the target compound contains a primary amine, a ninhydrin stain is highly effective.[5][6]

-

Procedure: Evenly spray the dried TLC plate with a ninhydrin solution (e.g., 0.2 g in 100 mL ethanol).[5]

-

Heating: Gently heat the plate with a heat gun or on a hot plate (~120 °C) for a few minutes.

-

Result: Primary amines will appear as characteristic pink, red, or purple spots.[6]

Table 1: Example of TLC Solvent System Scouting Data

| Trial | Solvent System (v/v/v) | Rƒ of Target Compound | Observations |

| 1 | Hexane:EtOAc (50:50:1) with TEA | ~0.1 | Low mobility; too little polar solvent. |

| 2 | Hexane:EtOAc (20:80:1) with TEA | ~0.25 | Good mobility, clear separation from a less polar spot (Rƒ ~0.6). Optimal. |

| 3 | DCM:MeOH (98:2:1) with TEA | ~0.20 | Good mobility, but spots may be less defined than with EtOAc. |

| 4 | DCM:MeOH (95:5:1) with TEA | ~0.45 | High mobility; risk of co-elution with more polar impurities. |

Based on these exemplary results, a system of Hexane:EtOAc (20:80) with 1% TEA is chosen for the column separation.

Detailed Experimental Protocol for Column Chromatography

Materials and Reagents

-

Crude (1-amino-4-phenylcyclohexyl)methanol

-

Flash-grade silica gel (40-63 µm)

-

Hexane (or Heptane)

-

Ethyl Acetate (EtOAc)

-

Triethylamine (TEA)

-

Glass chromatography column

-

Fraction collection tubes

-

TLC plates, chamber, and visualization reagents (Ninhydrin)

Column Preparation (Slurry Packing)

-

Add a small plug of cotton or glass wool to the bottom of the column. Add a thin layer (~1 cm) of sand.

-